Cas no 54288-70-9 (4-Bromopiperidine hydrobromide)
4-Bromopiperidine hydrobromide Chemical and Physical Properties
Names and Identifiers
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- 4-Bromopiperidine hydrobromide
- 4-Bromopiperidine HBr
- p-Bromopiperidine Hydrobromide
- Piperidine,4-bromo-, hydrobromide (9CI)
- MFCD00191858
- DTXSID90370441
- SY013399
- SCHEMBL1691767
- 4-Bromopiperidine hydrobromide (1:1)
- 4-bromopiperidine;hydrobromide
- AM20100339
- LVTIZXGNLIKUQZ-UHFFFAOYSA-N
- GEO-00559
- 4-Bromopiperidine HBr;4-BROMOPIPERIDINEHBR
- EN300-142176
- FT-0617920
- B3830
- 4-BromopiperidineHBr
- 4-bromopiperidine hydrobromide salt
- CL3102
- Piperidine, 4-bromo-, hydrobromide
- 54288-70-9
- A19744
- 4-Bromopiperidinehydrobromide
- SB43137
- AC-23243
- 4-Bromopiperidine hydrobromide, 98%
- AS-17553
- C5H11Br2N
- CS-W014130
- AKOS005254532
- DB-024679
- 4-Bromo-piperidine hydrobromide
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- MDL: MFCD00191858
- Inchi: 1S/C5H10BrN.BrH/c6-5-1-3-7-4-2-5;/h5,7H,1-4H2;1H
- InChI Key: LVTIZXGNLIKUQZ-UHFFFAOYSA-N
- SMILES: BrC1CCNCC1.Br
Computed Properties
- Exact Mass: 242.92600
- Monoisotopic Mass: 242.926
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 50
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 12A^2
Experimental Properties
- Color/Form: Not available
- Melting Point: 190.0 to 194.0 deg-C
- Boiling Point: 182.3 °C at 760 mmHg
- Flash Point: 64.1℃
- PSA: 12.03000
- LogP: 2.42020
- Solubility: Not available
4-Bromopiperidine hydrobromide Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36
- Safety Instruction: S37/39-S26
-
Hazardous Material Identification:
- Storage Condition:Store at room temperature
- Safety Term:S26;S37/39
- Risk Phrases:R36/37/38
4-Bromopiperidine hydrobromide Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Bromopiperidine hydrobromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 024234-5g |
4-Bromopiperidine hydrobromide |
54288-70-9 | 95% | 5g |
£18.00 | 2022-03-01 | |
| Fluorochem | 024234-10g |
4-Bromopiperidine hydrobromide |
54288-70-9 | 95% | 10g |
£29.00 | 2022-03-01 | |
| Fluorochem | 024234-25g |
4-Bromopiperidine hydrobromide |
54288-70-9 | 95% | 25g |
£69.00 | 2022-03-01 | |
| Apollo Scientific | OR480694-25g |
4-Bromopiperidine hydrobromide |
54288-70-9 | 98+% | 25g |
£62.00 | 2025-02-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001466-1g |
4-Bromopiperidine hydrobromide |
54288-70-9 | 98% | 1g |
¥35 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001466-25g |
4-Bromopiperidine hydrobromide |
54288-70-9 | 98% | 25g |
¥449 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001466-5g |
4-Bromopiperidine hydrobromide |
54288-70-9 | 98% | 5g |
¥92 | 2024-05-22 | |
| Chemenu | CM120221-100g |
4-Bromopiperidine Hydrobromide |
54288-70-9 | 97% | 100g |
$262 | 2021-08-06 | |
| TRC | B699808-10mg |
4-Bromopiperidine Hydrobromide |
54288-70-9 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B699808-50mg |
4-Bromopiperidine Hydrobromide |
54288-70-9 | 50mg |
$ 65.00 | 2022-06-06 |
4-Bromopiperidine hydrobromide Suppliers
4-Bromopiperidine hydrobromide Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 4-Bromopiperidine hydrobromide
Introduction to 4-Bromopiperidine hydrobromide (CAS No. 54288-70-9)
4-Bromopiperidine hydrobromide is a significant compound in the field of pharmaceutical chemistry, characterized by its molecular formula and the presence of a bromine substituent on a piperidine ring. This compound, identified by the CAS number 54288-70-9, has garnered considerable attention due to its utility as an intermediate in the synthesis of various bioactive molecules. The bromine atom in its structure enhances its reactivity, making it a valuable building block for further chemical modifications and functionalizations.
The 4-bromopiperidine hydrobromide molecule is a derivative of piperidine, a six-membered heterocyclic amine that is widely used in medicinal chemistry. The introduction of a bromine atom at the 4-position disrupts the aromaticity of the piperidine ring but retains its basicity, which is crucial for its role in drug development. This compound is particularly useful in the synthesis of peptidomimetics and other pharmacophores that require a halogenated piperidine core.
Recent advancements in pharmaceutical research have highlighted the importance of 4-bromopiperidine hydrobromide in the development of novel therapeutic agents. Its structural features make it an excellent precursor for constructing complex molecules with potential applications in treating neurological disorders, infectious diseases, and cancer. The ability to introduce various functional groups at the 4-position allows for fine-tuning of biological activity, making this compound a versatile tool in synthetic chemistry.
In the context of drug discovery, 4-bromopiperidine hydrobromide has been employed in the synthesis of small-molecule inhibitors targeting specific enzymes and receptors. For instance, studies have demonstrated its utility in developing compounds that interact with kinases and G protein-coupled receptors (GPCRs), which are key players in many disease pathways. The bromine atom facilitates cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the construction of biaryl structures that are prevalent in many drugs.
One notable application of 4-bromopiperidine hydrobromide is in the synthesis of antiviral agents. The piperidine scaffold is a common motif in drugs designed to inhibit viral replication, and modifications at the 4-position can enhance binding affinity to viral targets. Recent research has shown that derivatives of 4-bromopiperidine hydrobromide exhibit promising activity against RNA viruses by interfering with critical enzymatic processes. This underscores the compound's potential as a lead structure for antiviral drug development.
The pharmaceutical industry has also explored 4-bromopiperidine hydrobromide as a precursor for central nervous system (CNS) drugs. Piperidine derivatives are known to cross the blood-brain barrier, making them suitable for treating neurological conditions such as Alzheimer's disease and Parkinson's disease. By incorporating bromine at the 4-position, chemists can enhance metabolic stability and improve pharmacokinetic properties, which are essential for CNS drug candidates.
From a synthetic chemistry perspective, 4-bromopiperidine hydrobromide offers several advantages due to its reactivity and versatility. The bromine atom serves as a handle for further functionalization, allowing chemists to design molecules with tailored properties. Additionally, its stability under various reaction conditions makes it a reliable intermediate in multi-step syntheses. These attributes have made 4-bromopiperidine hydrobromide (CAS No. 54288-70-9) a staple in many pharmaceutical research laboratories.
The demand for high-quality intermediates like 4-bromopiperidine hydrobromide continues to grow as drug discovery efforts intensify worldwide. Manufacturers specializing in fine chemicals have developed robust processes to produce this compound with high purity and yield, ensuring that researchers have access to reliable materials for their studies. The increasing interest in halogenated piperidines underscores their importance as key building blocks in modern medicinal chemistry.
In conclusion, 4-bromopiperidine hydrobromide is a multifaceted compound with significant applications in pharmaceutical research and drug development. Its structural features and reactivity make it an invaluable intermediate for constructing biologically active molecules targeting various diseases. As research progresses, new applications and synthetic strategies involving this compound are likely to emerge, further solidifying its role in the pharmaceutical industry.
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